5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate is a complex organic compound that features a combination of benzyl, hydroxy, oxo, phenyl, chromen, and pentanedioate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate typically involves multiple steps, starting with the preparation of the core chromen structure. This is followed by the introduction of the hydroxy and oxo groups, and finally, the attachment of the benzyl and phenylmethoxycarbonylamino groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The benzyl and phenylmethoxycarbonylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxo group would yield a hydroxyl group.
Scientific Research Applications
5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-4-oxo-2-phenylchromen-7-yl derivatives: These compounds share the core chromen structure and have similar chemical properties.
Phenylmethoxycarbonylamino derivatives: These compounds have similar functional groups and can undergo similar chemical reactions.
Uniqueness
What sets 5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate apart is the specific combination of functional groups, which may confer unique biological activities and chemical reactivity
Properties
IUPAC Name |
5-O-benzyl 1-O-(5-hydroxy-4-oxo-2-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29NO9/c37-28-18-26(19-31-33(28)29(38)20-30(45-31)25-14-8-3-9-15-25)44-34(40)27(36-35(41)43-22-24-12-6-2-7-13-24)16-17-32(39)42-21-23-10-4-1-5-11-23/h1-15,18-20,27,37H,16-17,21-22H2,(H,36,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDDCKRXKGLNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)NC(=O)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29NO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.